Motexafin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

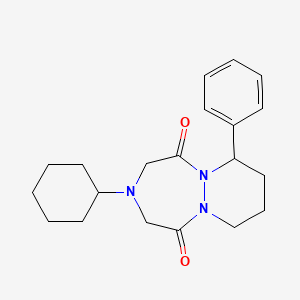

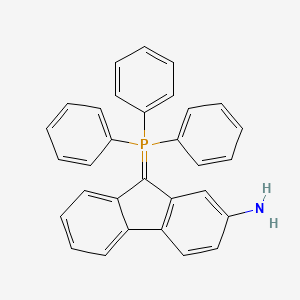

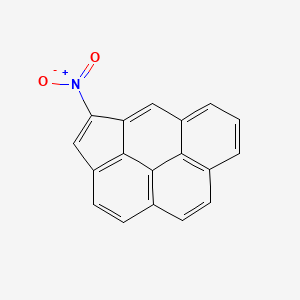

Motexafin is a compound that has garnered significant attention in the field of cancer research. It belongs to the family of metalloporphyrin complexes and is known for its ability to selectively accumulate in cancer cells. This property makes it a promising candidate for enhancing the efficacy of radiation therapy and improving tumor imaging using magnetic resonance imaging (MRI) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of motexafin involves the formation of a gadolinium texaphyrin complex. The process typically starts with the preparation of the texaphyrin ligand, which is then complexed with gadolinium ions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and the presence of a base to facilitate the complexation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Motexafin undergoes various chemical reactions, primarily redox reactions. It acts as a redox mediator, reacting with intracellular reducing metabolites to generate reactive oxygen species (ROS). This property is crucial for its role in inducing apoptosis in cancer cells .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include ascorbate and glutathione, which facilitate the redox cycling of the compound. The reactions typically occur under physiological conditions, making this compound suitable for in vivo applications .

Major Products Formed: The major products formed from the reactions of this compound are reactive oxygen species such as superoxide and peroxide. These ROS are responsible for triggering apoptosis in cancer cells by disrupting redox-dependent pathways .

Applications De Recherche Scientifique

Motexafin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a redox mediator in various reactions. In biology, its ability to generate ROS makes it a valuable tool for studying oxidative stress responses. In medicine, this compound is being investigated for its potential to enhance the efficacy of radiation therapy and as a photosensitizer in photodynamic therapy for cancer treatment. Industrial applications include its use in the development of advanced imaging agents for MRI .

Mécanisme D'action

Motexafin exerts its effects by selectively accumulating in cancer cells due to their increased rates of metabolism. Once inside the cell, it induces apoptosis by disrupting redox-dependent pathways. Specifically, this compound inhibits the enzyme thioredoxin reductase, which is a promoter of tumor growth. This inhibition leads to the generation of reactive oxygen species, triggering programmed cell death. Additionally, this compound’s paramagnetic properties allow it to be visualized using MRI, providing a dual function as both a therapeutic and diagnostic agent .

Comparaison Avec Des Composés Similaires

Motexafin is unique among metalloporphyrin complexes due to its dual function as both a therapeutic and diagnostic agent. Similar compounds include this compound lutetium and this compound gadolinium, which also belong to the family of metallotexaphyrins. this compound gadolinium is particularly noted for its ability to generate reactive oxygen species and its use in enhancing the efficacy of radiation therapy. Other similar compounds include porfimer sodium and temoporfin, which are used as photosensitizers in photodynamic therapy but do not possess the same diagnostic capabilities as this compound .

Propriétés

Numéro CAS |

189752-49-6 |

|---|---|

Formule moléculaire |

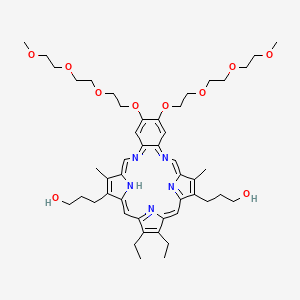

C48H67N5O10 |

Poids moléculaire |

874.1 g/mol |

Nom IUPAC |

3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26,27-pentazapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6(27),7,9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol |

InChI |

InChI=1S/C48H67N5O10/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40/h27-32,52,54-55H,7-26H2,1-6H3 |

Clé InChI |

JFOHFDSMPQIOES-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C2=NC1=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=C2)N5)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)

![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)